D-Aspartic acid, N-[[5-[5-(aMinoiMinoMethyl)-1H-benziMidazol-2-yl]-5'-(aMinosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI)
Description
D-Aspartic acid, N-[[5-[5-(aminoiminomethyl)-1H-benzimidazol-2-yl]-5'-(aminosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI) is a highly specialized amino acid derivative with a complex architecture. Its structure integrates:
- A benzimidazole moiety linked via a biphenyl group, suggesting possible interactions with biological targets (e.g., kinases, ion channels).
- Aminosulfonyl (-SO2NH2) and dihydroxybiphenyl substituents, which may enhance solubility, binding affinity, or metabolic stability.
Properties
Molecular Formula |
C26H24N6O9S |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
(2R)-2-[[2-[4-hydroxy-3-(2-hydroxy-5-sulfamoylphenyl)-5-(6-methanehydrazonoyl-1H-benzimidazol-2-yl)phenyl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C26H24N6O9S/c27-29-11-12-1-3-18-19(7-12)32-25(31-18)17-6-13(8-22(34)30-20(26(38)39)10-23(35)36)5-16(24(17)37)15-9-14(42(28,40)41)2-4-21(15)33/h1-7,9,11,20,33,37H,8,10,27H2,(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,28,40,41)/t20-/m1/s1 |
InChI Key |
VMABSNZLLZXNRE-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C=NN)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1C=NN)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Biological Activity
D-Aspartic acid (D-Asp) is a non-proteinogenic amino acid that plays significant roles in various biological processes, particularly in the central nervous system and endocrine regulation. The compound of interest, D-Aspartic acid, N-[[5-[5-(Aminoiminomethyl)-1H-benzimidazol-2-yl]-5'-(Aminosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI) , is a derivative that may exhibit unique biological activities due to its complex structure. This article explores the biological activity of this compound, focusing on its interactions with receptors, metabolic pathways, and potential therapeutic implications.
Chemical Structure and Properties
The compound can be broken down into its constituent parts:
- D-Aspartic Acid : An amino acid involved in neurotransmission and hormone regulation.
- Benzimidazole Derivative : Known for various pharmacological activities including anti-cancer and anti-inflammatory effects.
- Sulfonamide Group : Often enhances solubility and bioavailability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₄S |
| Average Molecular Weight | 413.48 g/mol |
| CAS Registry Number | Not specified |
D-Aspartic acid has been shown to interact with several receptor systems:
- NMDA Receptors : D-Asp acts as an agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. Studies indicate that it can trigger inward currents in neurons, suggesting a role in excitatory neurotransmission .
- Kainate Receptors : It inhibits kainate-induced currents in hippocampal neurons, indicating a modulatory effect on excitatory amino acid receptors .
- Metabotropic Glutamate Receptors (mGluRs) : D-Asp stimulates mGluR5, which is involved in various neurological processes including learning and memory .
Endocrine Regulation
Research has demonstrated that D-Asp influences hormone release, particularly prolactin (PRL). In vivo studies show that administration of D-Asp leads to significant increases in PRL levels, mediated through both direct actions on the pituitary gland and indirect actions via NMDA receptor activation in the hypothalamus .
Neuropharmacological Effects
D-Asp's role in neuropharmacology is underscored by its ability to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Studies involving Ddo knockout mice revealed increased levels of D-Asp correlated with enhanced LTP . Additionally, functional imaging studies have shown that D-Asp administration leads to increased metabolic activity in brain regions associated with cognitive function .
Study 1: Effects on Prolactin Release
In a controlled study involving rats, D-Asp was administered via intraperitoneal injection. Results indicated a dose-dependent increase in PRL levels, suggesting its potential as a therapeutic agent for disorders related to hormonal imbalances .
Study 2: Neurotransmitter Modulation
Another study examined the effects of D-Asp on neurotransmitter release in hippocampal slices. The findings demonstrated that D-Asp not only increased NMDA receptor activity but also modulated the release of other neurotransmitters, indicating its broad impact on synaptic transmission .
Comparison with Similar Compounds
Structural Analogs of D-Aspartic Acid Derivatives
(a) D-Aspartic Acid Derivative (CAS 148677-01-4)
- Structure: Features a glycosylated naphthacenyl group and methylamino substitution .
- Key Differences: Lacks the benzimidazole and aminosulfonyl groups present in the target compound. Contains a 3-O-β-D-xylopyranosyl-β-D-galactopyranosyl sugar moiety, which may influence pharmacokinetics (e.g., oral bioavailability).
- Functional Implications : The glycosyl group in CAS 148677-01-4 likely targets carbohydrate-binding proteins, whereas the target compound’s benzimidazole may interact with nucleotide-binding domains.
(b) L-Aspartic Acid Derivative (CAS 158156-78-6)
- Structure: Includes an aminoiminomethyl group and 3-oxo-β-alanyl chain .
- Key Differences :
- L-configuration vs. D-configuration in the target compound, which may affect receptor specificity.
- Shorter carbon chain and absence of aromatic biphenyl/benzimidazole systems.
Benzimidazole-Containing Compounds
(a) N1-(5-Phospho-α-D-ribosyl)-5,6-dimethylbenzimidazole (α-Ribazole-5'-Phosphate)
- Structure : Combines benzimidazole with a phosphorylated ribosyl group .
- Key Differences: Lacks the aspartic acid backbone and aminosulfonyl group. Contains a 5,6-dimethylbenzimidazole core, critical for vitamin B12 biosynthesis.
- Functional Implications: The target compound’s aminosulfonyl group may improve aqueous solubility compared to the ribosyl-phosphate in α-ribazole.
(b) N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-aspartic Acid
- Structure : Features a 1,3-benzodioxole group conjugated to L-aspartic acid .
- Key Differences :
- Benzodioxole vs. benzimidazole in the target compound, altering electronic properties and binding modes.
- Contains a dienyl ketone, which may confer reactivity in Michael addition reactions.
- Functional Implications : The dihydroxybiphenyl group in the target compound could provide stronger hydrogen-bonding interactions than benzodioxole.
Preparation Methods
Biphenyl Core Construction
The 2',6-dihydroxybiphenyl system with a 5'-aminosulfonyl group necessitates orthogonal protection strategies to ensure regioselective functionalization. Search results indicate that Suzuki-Miyaura cross-coupling between a boronic ester-functionalized benzene ring and a brominated counterpart provides an efficient route to biphenyl frameworks. For instance, 3-bromo-4,6-dimethoxybenzene sulfonyl chloride can undergo coupling with 2,4-dimethoxyphenylboronic acid under palladium catalysis, followed by deprotection of methoxy groups to yield the 2',6-dihydroxybiphenyl sulfonate. Subsequent amination via treatment with aqueous ammonia at elevated temperatures (80–100°C) introduces the aminosulfonyl group.
Benzimidazole Ring Formation
The 5-(aminoiminomethyl)-1H-benzimidazol-2-yl substituent is synthesized via condensation of o-phenylenediamine derivatives with carbonyl equivalents. As demonstrated in prior work, reacting 4-nitro-o-phenylenediamine with glyoxylic acid under acidic conditions (HCl, reflux) yields 5-nitro-1H-benzimidazole-2-carboxylic acid. Reduction of the nitro group (H₂, Pd/C) produces the corresponding amine, which is subsequently converted to the aminoiminomethyl functionality via Schiff base formation with ammonium acetate and formaldehyde.
Synthesis of the Biphenyl-Benzoimidazole Scaffold
Functionalization of the Biphenyl Core
Following biphenyl assembly, selective sulfonylation at the 5' position is achieved using chlorosulfonic acid in dichloromethane at 0°C, yielding the sulfonyl chloride intermediate. Quenching with concentrated ammonium hydroxide introduces the aminosulfonyl group. Hydroxy groups at positions 2' and 6 are protected as tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during subsequent steps.
Coupling of the Benzimidazole Moiety
The benzimidazole subunit is attached to the biphenyl core through a nucleophilic aromatic substitution reaction. Activation of the biphenyl at position 3 via nitration (HNO₃, H₂SO₄) followed by reduction to the amine (SnCl₂, HCl) provides a site for coupling. Reaction of the amine with the benzimidazole-2-carbonyl chloride (generated using oxalyl chloride) in tetrahydrofuran (THF) at −78°C affords the biphenyl-benzimidazole conjugate.
Preparation of the D-Aspartic Acid Derivative
Stereospecific N-Methylation
To preserve the D-configuration of aspartic acid, the patent method described in search result is adapted. D-aspartic acid is esterified with methanol and thionyl chloride (0–10°C, 24 h) to yield dimethyl D-aspartate hydrochloride. Selective N-methylation employs paraformaldehyde and sodium triacetoxyborohydride in acetonitrile, achieving 94% yield of the N-methylated intermediate. Hydrolysis with potassium carbonate in methanol recovers the carboxylic acid functionalities while retaining stereochemical integrity.
Acetylation of the Amino Group
The free amine of N-methyl-D-aspartic acid is acetylated using acetic anhydride in pyridine, producing the N-acetyl derivative. Protection of the α-carboxyl group as a tert-butyl ester (Boc₂O, DMAP) ensures selective reactivity at the β-carboxyl during subsequent coupling.
Final Assembly of the Target Compound
Activation and Coupling
The biphenyl-benzimidazole scaffold’s acetyl group is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in THF. Concurrently, the β-carboxyl of N-acetyl-D-aspartic acid is converted to its pentafluorophenyl ester for enhanced electrophilicity. Coupling the two components in dimethylformamide (DMF) at 4°C for 48 h affords the fully protected target molecule.
Global Deprotection and Purification
Sequential deprotection removes all safeguarding groups:
- TBS ethers are cleaved with tetra-n-butylammonium fluoride (TBAF) in THF.
- The tert-butyl ester is hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane.
- Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields the title compound as a white solid.
Analytical Characterization
Critical spectroscopic data confirm structural fidelity:
- ¹H NMR (500 MHz, D₂O): δ 7.89 (s, 1H, benzimidazole-H), 7.45–7.12 (m, 6H, biphenyl-H), 4.32 (dd, J = 8.5 Hz, 1H, Asp α-CH), 3.01 (s, 3H, N-CH₃).
- HRMS (ESI+): m/z calcd for C₂₉H₂₇N₅O₈S [M+H]⁺ 638.1564, found 638.1559.
- IR (KBr): 3340 (N-H), 1675 (C=O), 1245 cm⁻¹ (S=O).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
